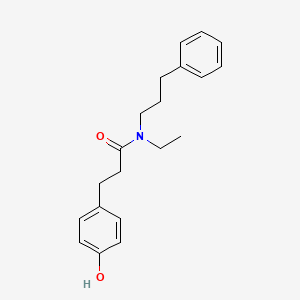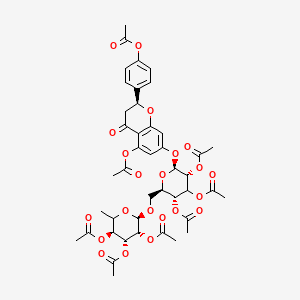
Narirutin Octaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Narirutin Octaacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, narirutin.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Narirutin and partially reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Narirutin Octaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.
Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.
Mecanismo De Acción
Narirutin Octaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Naringin: Another flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: A flavanone glycoside with similar therapeutic effects, commonly found in citrus peels.
Nobiletin: A polymethoxyflavone with potent anti-cancer and anti-inflammatory properties.
Uniqueness of Narirutin Octaacetate
This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C43H48O22 |
|---|---|
Peso molecular |
916.8 g/mol |
Nombre IUPAC |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1 |
Clave InChI |
MNNUEJPVONEJTH-BGSIXNMZSA-N |
SMILES isomérico |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


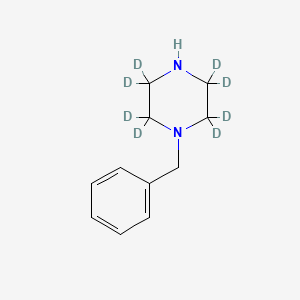
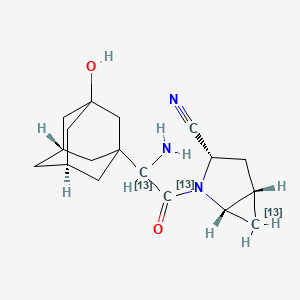
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
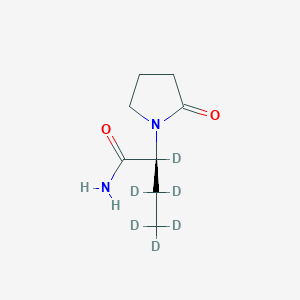
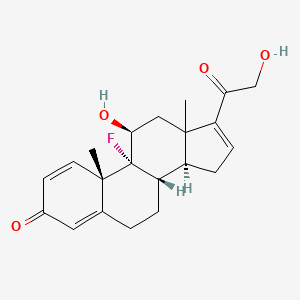
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
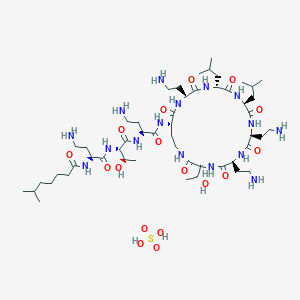
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
